Axitinib metabolite M9 is a significant product of the metabolic pathway of axitinib, an oral medication primarily used in the treatment of advanced renal cell carcinoma. Axitinib, chemically designated as N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide, functions as a potent inhibitor of vascular endothelial growth factor receptors. The primary metabolic pathways for axitinib involve oxidation and conjugation reactions, leading to various metabolites, including M9, which is characterized as a sulfoxide/N-oxide derivative .
The information regarding axitinib and its metabolites has been derived from various studies, including clinical pharmacokinetic assessments and metabolic profiling. Notably, the European Medicines Agency and the United States Food and Drug Administration have published detailed assessment reports on axitinib, outlining its metabolism, pharmacokinetics, and the characterization of its metabolites .
Axitinib metabolite M9 falls under the classification of pharmaceutical metabolites resulting from the biotransformation of drug compounds. It is specifically categorized as an oxidative metabolite due to its formation through cytochrome P450-mediated reactions.
The synthesis of axitinib itself involves several steps, typically five synthetic transformations followed by recrystallization to achieve the desired polymorphic form suitable for pharmaceutical use. The synthesis process emphasizes quality control through a design space approach, ensuring batch-to-batch consistency .
The formation of metabolite M9 occurs primarily through oxidative processes involving cytochrome P450 enzymes. Notably, cytochrome P450 3A4 is the predominant enzyme responsible for axitinib metabolism, with contributions from other isoforms such as 3A5 and 2C19 . The metabolic pathway includes hydroxylation and subsequent oxidation processes that yield M9 as a significant metabolite.
The molecular formula for axitinib is C22H18N4OS with a molecular weight of approximately 386.47 Daltons . While specific data for M9's molecular weight is not provided, it can be deduced that it would be slightly higher than that of axitinib due to the addition of oxygen atoms in its structure.
The formation of metabolite M9 involves several chemical reactions characteristic of drug metabolism:
In vitro studies have shown that the metabolic clearance of axitinib predominantly occurs through these oxidative pathways. The kinetic parameters such as maximum velocity (Vmax) and Michaelis-Menten constant (Km) for these reactions have been characterized in human liver microsomes .
The mechanism by which axitinib acts involves the inhibition of vascular endothelial growth factor receptors. This inhibition disrupts angiogenesis in tumors, ultimately leading to reduced tumor growth and proliferation. The metabolites like M9 are pharmacologically inactive but serve as markers for metabolic activity.
Clinical studies indicate that while axitinib itself exhibits significant therapeutic effects against renal cell carcinoma, its metabolites do not contribute directly to this action but are important for understanding drug disposition and safety profiles .
While specific physical properties for metabolite M9 are not extensively documented, general properties can be inferred based on its classification as a sulfoxide/N-oxide:
Chemical properties include stability under physiological conditions and reactivity towards further metabolic transformations. The presence of sulfur and nitrogen atoms suggests potential interactions with biological nucleophiles.
Axitinib metabolite M9 serves primarily as a biomarker in pharmacokinetic studies aimed at understanding the metabolism and elimination pathways of axitinib. Its identification helps in assessing drug-drug interactions and individual variability in drug metabolism among patients undergoing treatment with axitinib . Moreover, understanding metabolites like M9 can inform dosing strategies and safety evaluations in clinical settings.
Axitinib undergoes complex oxidation to form metabolite M9, characterized by a sulfoxide/N-oxide moiety. This structural modification is critical for axitinib's detoxification and elimination. M9 is generated through the oxidation of axitinib's sulfur-containing indazole ring system, resulting in a sulfoxide group (S=O), and/or nitrogen oxidation forming an N-oxide (N→O) [1] [3]. These reactions increase the metabolite's polarity and water solubility, facilitating renal excretion. Mass spectrometry studies using ion-molecule reactions confirm that sulfoxide/N-oxide functionalities in protonated drug metabolites like M9 produce diagnostic adducts (e.g., loss of dimethylamine) upon collisionally activated dissociation, enabling unambiguous identification [3].
Table 1: Key Oxidation Sites in Axitinib Leading to M9 Formation
Parent Structure Site | Functional Group Modified | Product in M9 | Biological Significance |
---|---|---|---|
Indazole sulfur | Sulfide (S) | Sulfoxide (S=O) | Enhanced polarity, reduced activity |
Tertiary nitrogen | Amine (N) | N-oxide (N→O) | Detoxification |
Core scaffold | Aromatic system | Mono-oxygenated product | Inactivation of VEGFR inhibition |
Notably, M9 exhibits >400-fold reduced potency against vascular endothelial growth factor receptor-2 (VEGFR-2) compared to axitinib, confirming that sulfoxide/N-oxide formation is a detoxification step [1] [6].
The biosynthesis of M9 involves both enzymatic and non-enzymatic mechanisms:
Enzymatic Pathways
Non-Enzymatic Pathways
Table 2: Enzymatic vs. Non-Enzymatic Contributions to M9 Biosynthesis
Pathway Type | Key Catalysts | Reaction Site | Relative Contribution |
---|---|---|---|
Enzymatic | CYP3A4, CYP2C19, FMO3 | S and N atoms | ~85% in hepatocytes |
Non-Enzymatic | ROS (H₂O₂, HOCl) | S atom | ~15% in systemic circulation |
M9 arises via primary (direct) and secondary (sequential) biotransformations:
Primary Routes
Direct sulfoxidation of axitinib dominates M9 generation, accounting for ~60% of total M9 in human plasma. This pathway is efficient, with a hepatic intrinsic clearance (CLint) of 18.7 μL/min/mg protein in human liver microsomes [1] [4].
Secondary Routes
Genetic polymorphisms significantly impact these routes. CYP2C19 poor metabolizers exhibit a 40% reduction in M9 formation from secondary pathways, underscoring CYP2C19’s role in hydroxylation steps [4].
In Vitro Models
In Vivo Dynamics
Table 3: Cross-Species Comparison of M9 Pharmacokinetic Metrics
Parameter | Human | Rat | Dog | In Vitro (HLM) |
---|---|---|---|---|
Plasma Tmax (h) | 4.0 | 2.5 | 3.2 | N/A |
Relative Formation Rate | 1.0× | 2.3× | 0.5× | 1.0× |
Fecal Excretion (%) | 5.1 | 12.0 | 1.8 | N/A |
Urinary Excretion (%) | 1.7 | 3.5 | <0.5 | N/A |
Limitations of Models: Static in vitro systems fail to replicate enterohepatic recirculation, which prolongs M9’s half-life in vivo. Hepatocyte co-cultures better capture sequential metabolism but still underestimate renal clearance [2] [5].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7